molecular formula C18H16ClFN4OS2 B6090460 2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B6090460
M. Wt: 422.9 g/mol
InChI Key: KJBWZWFHPUDSCX-UHFFFAOYSA-N
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Description

2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzylsulfanyl group, and a chloro-fluorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction using benzyl mercaptan.

    Attachment of the Chloro-Fluorophenyl Group: This step involves the coupling of the chloro-fluorophenyl group to the triazole ring through a palladium-catalyzed cross-coupling reaction.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chloro-fluorophenyl group, potentially altering the compound’s biological activity.

    Substitution: The benzylsulfanyl and chloro-fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and dehalogenated phenyl groups.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-[(benzylsulfanyl)methyl]-4-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the benzylsulfanyl group, contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-(3-chloro-4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4OS2/c19-14-8-13(6-7-15(14)20)24-17(22-23-18(24)27-10-16(21)25)11-26-9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBWZWFHPUDSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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